

KRC-108 c-Met Flt3 Ron TrkA multi-kinase activity

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Compound Focus: **KRC-108**

Cat. No.: S548038

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Quantitative Profiling of KRC-108 Activity

The tables below summarize the key quantitative data from preclinical studies on **KRC-108**.

Table 1: Kinase Inhibition Profile and In Vitro Anti-Proliferative Activity

Kinase / Cell Line Assay	Metric (GI ₅₀ or IC ₅₀)	Value (μM)	Notes / Context
c-Met (Wild Type)	IC ₅₀	Not specified	Potent inhibitor [1]
c-Met (M1250T, Y1230D)	IC ₅₀	Not specified	Stronger inhibition than wild type [1]
Ron	IC ₅₀	Not specified	Potent inhibitor [1]
Flt3	IC ₅₀	Not specified	Potent inhibitor [1]
TrkA	IC ₅₀	Not specified	Potent inhibitor; confirmed in a 2022 study [2] [3]

Kinase / Cell Line Assay	Metric (GI ₅₀ or IC ₅₀)	Value (μM)	Notes / Context
Cancer Cell Line Panel	GI ₅₀ Range	0.01 - 4.22	Broad anti-proliferative activity across various lines [1] [4]
KM12C Colon Cancer Cells	GI ₅₀	0.22	Cells harbor NTRK1 gene fusion [2]

Table 2: In Vivo Efficacy and Experimental Methodologies

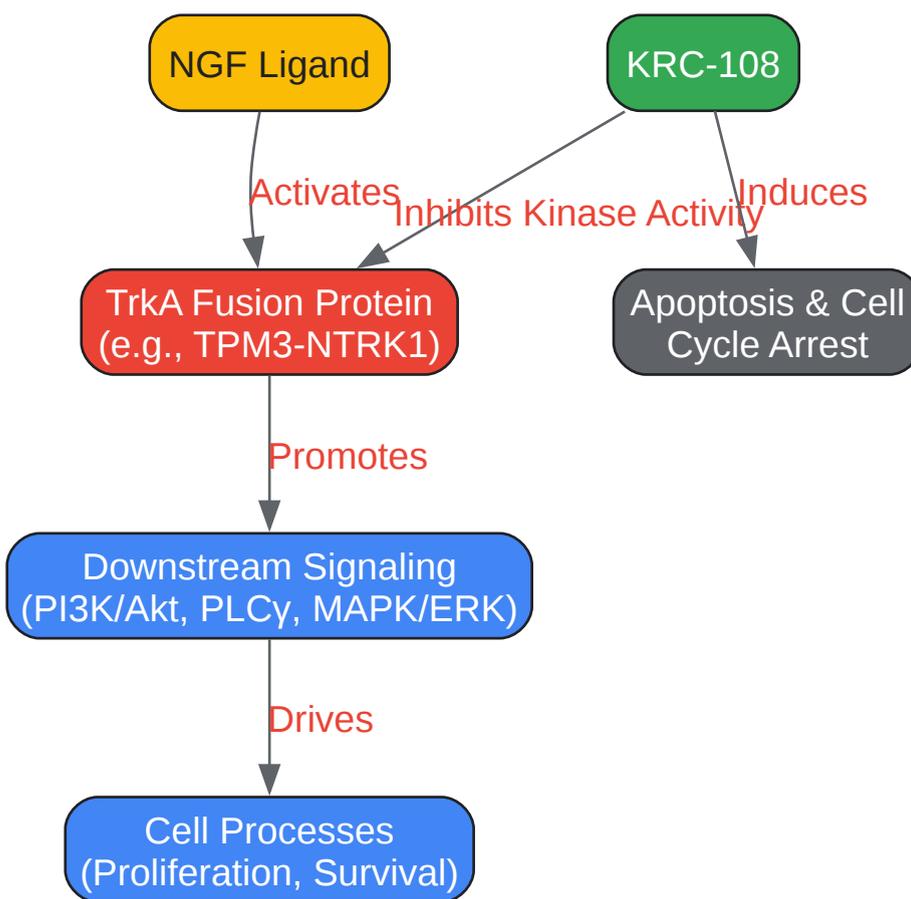
Category	Detail	Description
In Vivo Efficacy	HT29 Colorectal Cancer Xenograft	Significant tumor growth inhibition in mice [1] [4]
	NCI-H441 Lung Cancer Xenograft	Significant tumor growth inhibition in mice [1] [4]
	KM12C Cell Xenograft (TrkA-dependent)	Significant tumor growth inhibition in mice [2]
Key Experimental Protocols	In Vitro Kinase Assay	HTRF KinEASE-TK kit; recombinant TrkA kinase domain [2]
	Cell Viability Assay (In Vitro)	Tetrazolium-based (EZ-Cytox) assay after 72h compound exposure [2]
	Cell-based Mechanism Analysis	Immunoblotting for signaling proteins (p-Akt, p-ERK1/2, p-PLCγ) [2]

Mechanism of Action and Signaling Pathways

KRC-108 exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases and inducing cell death.

- **Multi-Kinase Inhibition:** **KRC-108** simultaneously targets c-Met, Ron, Flt3, and TrkA, disrupting several pro-cancer signaling pathways that regulate cell proliferation, survival, and migration [1] [2].
- **Effect on TrkA Fusion Protein:** In cancers with NTRK1 gene fusions (e.g., KM12C cells), **KRC-108** inhibits constitutively active TrkA fusion proteins, suppressing downstream signaling through Akt, PLC γ , and ERK1/2 pathways [2].
- **Induction of Cell Death:** Treatment with **KRC-108** triggers **cell cycle arrest, apoptotic cell death, and autophagy** in cancer cells harboring TrkA fusions [2].

The following diagram illustrates the primary signaling pathway targeted by **KRC-108** and its cellular consequences.



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> **KRC-108** inhibits the TrkA fusion protein and its downstream signaling pathways, leading to the suppression of tumor cell proliferation and induction of cell death.

Drug Development Context

KRC-108 represents a promising lead compound in the field of kinase inhibitor therapeutics.

- **Chemical Structure:** **KRC-108** is an aminopyridine compound substituted with a benzoxazole ring, specifically **3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine** [2].
- **Therapeutic Potential:** As a multi-kinase inhibitor, **KRC-108** may be effective against various cancers, particularly those driven by **TrkA fusion proteins**, a known target in NTRK fusion-positive cancers [2] [3].
- **Favorable Drug Properties:** **KRC-108** has shown favorable pharmacokinetics, CYP450 inhibition profile, microsomal stability, and acute toxicity data, supporting its potential for further drug development [2].

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